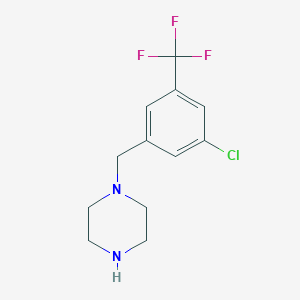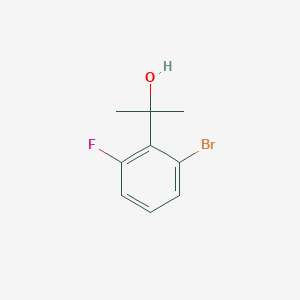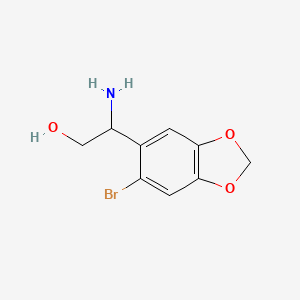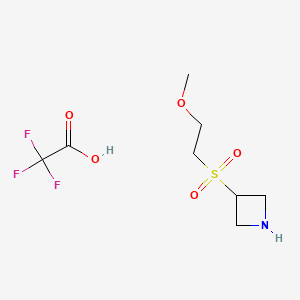
3-Ethenyl-1,1,2,2-tetramethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopropane, characterized by the presence of an ethenyl group and four methyl groups attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 1,1,2,2-tetramethylcyclopropane with an appropriate ethenylating agent under controlled conditions. One common method is the use of a Grignard reagent, such as vinylmagnesium bromide, which reacts with the cyclopropane derivative to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of 3-ethyl-1,1,2,2-tetramethylcyclopropane.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-1,1,2,2-tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy also plays a role in its chemical behavior, making it a reactive intermediate in many reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetramethylcyclopropane: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3-Ethynyl-1,1,2,2-tetramethylcyclopropane: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential applications not seen in its analogs. The combination of the cyclopropane ring and the ethenyl group makes it a versatile compound in synthetic chemistry and various research fields.
Eigenschaften
Molekularformel |
C9H16 |
|---|---|
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
3-ethenyl-1,1,2,2-tetramethylcyclopropane |
InChI |
InChI=1S/C9H16/c1-6-7-8(2,3)9(7,4)5/h6-7H,1H2,2-5H3 |
InChI-Schlüssel |
SRGGYROCXDXRDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




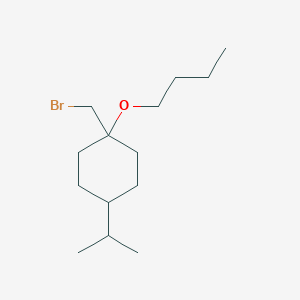

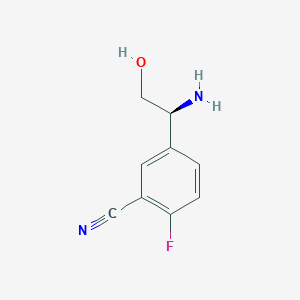
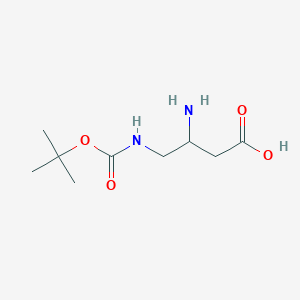
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
